molecular formula C18H18N2O2 B14501253 Propyl 4-{[cyano(phenyl)methyl]amino}benzoate CAS No. 62870-00-2

Propyl 4-{[cyano(phenyl)methyl]amino}benzoate

Cat. No.: B14501253
CAS No.: 62870-00-2
M. Wt: 294.3 g/mol
InChI Key: IEBKQXGWZHVMGZ-UHFFFAOYSA-N
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Description

Propyl 4-{[cyano(phenyl)methyl]amino}benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has a unique structure that combines a propyl group, a cyano group, and a phenyl group attached to an amino benzoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[cyano(phenyl)methyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with propanol in the presence of an acid catalyst. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[cyano(phenyl)methyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Propyl 4-{[cyano(phenyl)methyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 4-{[cyano(phenyl)methyl]amino}benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The aromatic ring can participate in π-π interactions with proteins and other biomolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[cyano(phenyl)methyl]amino}benzoate
  • Methyl 4-{[cyano(phenyl)methyl]amino}benzoate
  • Butyl 4-{[cyano(phenyl)methyl]amino}benzoate

Uniqueness

Propyl 4-{[cyano(phenyl)methyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its ethyl or butyl analogs .

Properties

CAS No.

62870-00-2

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

propyl 4-[[cyano(phenyl)methyl]amino]benzoate

InChI

InChI=1S/C18H18N2O2/c1-2-12-22-18(21)15-8-10-16(11-9-15)20-17(13-19)14-6-4-3-5-7-14/h3-11,17,20H,2,12H2,1H3

InChI Key

IEBKQXGWZHVMGZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(C#N)C2=CC=CC=C2

Origin of Product

United States

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